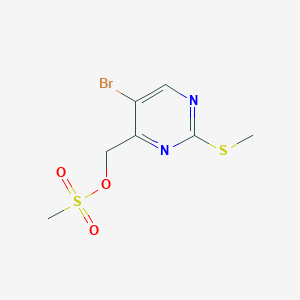

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate

描述

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate (CAS No. 50593-92-5) is a pyrimidine derivative featuring a bromo substituent at position 5, a methylthio group at position 2, and a methanesulfonate ester at the 4-methyl position. The methanesulfonate group acts as a superior leaving group, making this compound highly reactive in alkylation or nucleophilic substitution reactions. Its primary applications lie in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals .

The compound’s reactivity is influenced by its electron-withdrawing bromo and methylthio groups, which stabilize the pyrimidine ring while activating the methanesulfonate for displacement. This balance of stability and reactivity positions it as a versatile building block for further functionalization.

属性

IUPAC Name |

(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3S2/c1-14-7-9-3-5(8)6(10-7)4-13-15(2,11)12/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYSZADVFSQWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)COS(=O)(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- CAS Number : 1481616-19-6

- Molecular Formula : C7H9BrN2O3S2

- Molecular Weight : 291.18 g/mol

- Physical Appearance : Pale-yellow to yellow-brown solid

- Melting Point : Not specified

- Storage Conditions : 2-8 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and methylthio groups enhances its reactivity and selectivity towards specific targets, potentially leading to significant therapeutic effects.

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit notable antitumor properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects on cancer cell proliferation. In particular, brominated pyrimidines have been linked to enhanced cytotoxicity in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Antimicrobial Activity

Compounds containing the pyrimidine ring structure are also recognized for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been documented, suggesting potential applications in treating bacterial infections .

Study 1: Antitumor Efficacy

A study investigating the cytotoxic effects of various pyrimidine derivatives on breast cancer cells found that this compound exhibited significant growth inhibition. The study utilized a combination index method to analyze the synergistic effects when combined with standard chemotherapy agents like doxorubicin. Results indicated a marked increase in cytotoxicity, particularly against the MDA-MB-231 cell line .

Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The compound demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1481616-19-6 |

| Molecular Formula | C7H9BrN2O3S2 |

| Molecular Weight | 291.18 g/mol |

| Antitumor Activity | Significant in MCF-7 and MDA-MB-231 cell lines |

| Antimicrobial Activity | Effective against various bacteria |

相似化合物的比较

Key Structural and Functional Differences

The following table summarizes critical differences between (5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate and its closest structural analogs, as identified in the literature :

| Compound (CAS No.) | Substituents | Similarity Score | Key Properties |

|---|---|---|---|

| 50593-92-5 (Target) | 5-Bromo, 2-(methylthio), 4-(methanesulfonate) | 1.00 | High reactivity due to methanesulfonate; used in alkylation reactions. |

| 944317-70-8 | 5-Bromo, 2-(methylthio), 4-(methanol) | 0.87 | Lower reactivity (methanol is a poor leaving group); potential alcohol intermediate. |

| 30321-94-9 | 5-Bromo, 2-(methylsulfonyl), 4-carboxylic acid | 0.85 | Polar carboxylic acid group enhances solubility; used in carboxylation reactions. |

| 1126-44-9 | 2-(Methylthio), 4-carboxylic acid (no bromo) | 0.83 | Lacks bromo, reducing steric hindrance; common in coordination chemistry. |

| 64224-60-8 | 5-Bromo, 4-carboxylic acid (no methylthio) | 0.78 | Carboxylic acid facilitates conjugation; potential for metal-organic frameworks. |

Comparison with Pesticide Pyrimidines

Pyrimidine derivatives like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) and ethirimol (5-butyl-2-(ethylamino)-6-methyl-4(1H)-pyrimidinone) are structurally distinct due to substituents such as alkyl chains and amino groups. These modifications confer herbicidal or antifungal activity, whereas the target compound’s methanesulfonate group directs its use toward synthetic intermediates rather than direct pesticidal applications .

准备方法

Preparation of 5-Bromo-2-(methylthio)pyrimidine Intermediate

The synthesis of the key intermediate 5-bromo-2-(methylthio)pyrimidine is a critical step, as it forms the pyrimidine core with the desired substituents.

Method Summary:

- Starting from 5-bromo-2-chloropyrimidine , a nucleophilic substitution reaction is performed with methyl mercaptan (methanethiol) to replace the chlorine atom at position 2 with a methylthio group.

- The reaction is typically carried out in N,N-dimethylformamide (DMF) solvent at 50°C for 3 hours.

- After completion (monitored by TLC), the reaction mixture is quenched with water, extracted with ethyl acetate, dried, and purified by column chromatography.

- The yield reported is approximately 75%, producing a white solid of 5-bromo-2-(methylthio)pyrimidine.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1 | 5-Bromo-2-chloropyrimidine + methyl mercaptan in DMF, 50°C, 3 h | 5-Bromo-2-(methylthio)pyrimidine | 75% |

- Mass spectrometry confirms the product with m/z = 205.1 [M+1]+.

- The reaction is straightforward and reproducible, suitable for scale-up.

Introduction of the Methanesulfonate Group at the 4-Position

The next step involves functionalizing the pyrimidine ring at the 4-position with a methanesulfonate group via a methylene linker.

- The 4-position of the pyrimidine ring is typically activated by converting the corresponding hydroxymethyl or chloromethyl derivative into a good leaving group.

- Methanesulfonyl chloride (mesyl chloride) is used to introduce the methanesulfonate ester group by reacting with a hydroxymethyl intermediate.

- The reaction is generally carried out in an aprotic solvent such as THF or dichloromethane with a base (e.g., triethylamine) to neutralize the released HCl.

- The preparation of similar pyrimidine derivatives with sulfonate esters involves deprotonation of the hydroxymethyl group followed by reaction with sulfonyl chlorides.

- The methanesulfonate group serves as an excellent leaving group for further nucleophilic substitution reactions, making this compound a versatile intermediate.

Alternative Synthetic Routes and Activation Methods

Activation of Pyrimidine Derivatives:

- Pyrimidine compounds can be activated by halogenation or sulfonylation using reagents such as sulfuryl chloride, phosphoryl chloride, or phosphoryl bromide to form reactive intermediates.

- These activated intermediates can be converted into methylthio derivatives by thionation and subsequent S-methylation steps.

- The methanesulfonate group can be introduced by substitution of the S-methyl group or via direct sulfonylation of hydroxymethyl intermediates.

Detailed Reaction Scheme (Summary Table)

Research Findings and Notes

- The use of DMF as solvent in step 1 facilitates nucleophilic substitution due to its polar aprotic nature, enhancing reaction rates.

- The sulfonylation step requires careful control of temperature and stoichiometry to avoid overreaction or decomposition of the sensitive pyrimidine ring.

- Purification techniques such as column chromatography or recrystallization from methanol are effective for isolating pure intermediates and final products.

- The overall synthetic route is modular, allowing for variations in substituents on the pyrimidine ring for structure-activity relationship studies.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-(methylthio)pyrimidin-4-yl)methyl methanesulfonate, and how is purity validated?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. For example, bromination and methylthio-group introduction can be achieved via nucleophilic substitution under controlled temperatures (40–60°C). Methanesulfonate esterification is performed using methanesulfonyl chloride in anhydrous conditions with a base like triethylamine. Purity (>95%) is validated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Certificates of Analysis (COA) should detail residual solvents and byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : and NMR identify proton environments and carbon frameworks, respectively. For example, the methanesulfonate group shows distinct singlet peaks in NMR (~3.0 ppm for CH) .

- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peak at 335.2 g/mol).

- X-ray Crystallography : Resolves bond angles and spatial arrangements, particularly for verifying stereochemistry in crystalline forms .

Q. How should this compound be stored to ensure stability, and what factors accelerate degradation?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Degradation is accelerated by moisture (hydrolysis of the methanesulfonate ester) and UV exposure (radical cleavage of the C–Br bond). Stability assays using accelerated thermal aging (40°C/75% RH for 6 months) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the methanesulfonate group in nucleophilic substitutions?

- Methodological Answer : The methanesulfonate group acts as a leaving group in SN reactions. Its reactivity is influenced by solvent polarity (e.g., DMF enhances nucleophilicity) and steric hindrance from the pyrimidine ring. Kinetic studies using NMR to track substitution rates (e.g., with amines or thiols) can quantify activation energy. Computational modeling (DFT) predicts transition-state geometries .

Q. How can the environmental fate of this compound be assessed, particularly its persistence in aquatic systems?

- Methodological Answer : Follow the INCHEMBIOL framework:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 4–9) at 25°C, monitoring degradation via LC-MS.

- Bioaccumulation : Use logP (calculated ~2.8) to predict lipid solubility. Test in model organisms (e.g., Daphnia magna) under OECD guidelines.

- Photodegradation : Expose to simulated sunlight (λ > 290 nm) and identify photoproducts using HRMS .

Q. What strategies are effective in evaluating its biological activity against kinase targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2 or EGFR). IC values are derived from dose-response curves.

- Molecular Docking : Align the compound’s structure (from X-ray data) with kinase active sites (PDB IDs: 1M17, 2ITO) using AutoDock Vina. Validate binding via Surface Plasmon Resonance (SPR) .

Q. How can theoretical frameworks guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Link to conceptual frameworks like Quantitative Structure-Activity Relationships (QSAR). Use descriptors (e.g., Hammett σ for substituent effects) to correlate electronic properties with biological activity. Machine learning models (Random Forest, SVM) trained on kinase inhibitor datasets predict optimal substituents (e.g., replacing Br with CF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。